molecular formula C6H6BrClN2 B14026182 4-Bromo-5-chloro-1-cyclopropyl-1H-pyrazole

4-Bromo-5-chloro-1-cyclopropyl-1H-pyrazole

Cat. No.: B14026182
M. Wt: 221.48 g/mol
InChI Key: MORMUHYPFKDJJD-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-1-cyclopropyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C6H6BrClN2, is characterized by the presence of bromine, chlorine, and a cyclopropyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-1-cyclopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3,5-dichloropyrazole with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-1-cyclopropyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties .

Scientific Research Applications

4-Bromo-5-chloro-1-cyclopropyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial and anti-inflammatory properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-1-cyclopropyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-chloro-1-cyclopropyl-1H-pyrazole is unique due to the combination of bromine, chlorine, and cyclopropyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

4-bromo-5-chloro-1-cyclopropylpyrazole

InChI

InChI=1S/C6H6BrClN2/c7-5-3-9-10(6(5)8)4-1-2-4/h3-4H,1-2H2

InChI Key

MORMUHYPFKDJJD-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=C(C=N2)Br)Cl

Origin of Product

United States

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